molecular formula C17H16N4OS B5795857 3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B5795857
M. Wt: 324.4 g/mol
InChI Key: DFYWJNDSOFYITK-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves the cyclization of appropriate hydrazinecarbothioamides followed by acylation. The general method includes the following steps :

    Cyclization: The cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

    Acylation: The acylation of the cyclized product with acyl chlorides to form the desired compound.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl and sulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

3-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-6-5-7-13(10-12)16(22)18-11-15-19-20-17(23)21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWJNDSOFYITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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